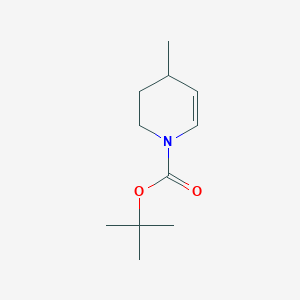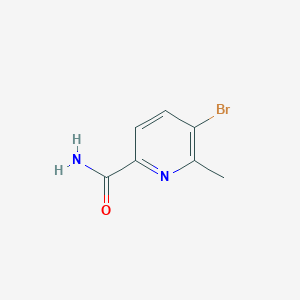
2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Vue d'ensemble
Description
“2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid” is a chemical compound with the CAS Number: 1346665-27-7 . It is a boronic acid derivative, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid” were not found, boronic acids and their derivatives are generally synthesized through various borylation approaches . For instance, the Suzuki–Miyaura coupling is a prominent method for synthesizing boronic acids .Molecular Structure Analysis
The molecular formula of “2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid” is C6H8BF3N2O2 . The InChI Code is 1S/C6H8BF3N2O2/c1-2-12-5(7(13)14)3-4(11-12)6(8,9)10/h3,13-14H,2H2,1H3 .Chemical Reactions Analysis
Boronic acids and their derivatives, including “2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid”, are known to participate in a variety of chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The molecular weight of “2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid” is 207.95 . It is typically stored in a freezer .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid has been utilized in cross-coupling reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, related compounds, have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes to obtain alkynylpyrazoles. These reactions facilitate the creation of diverse condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).
Catalytic Applications
- Novel ethyl and boron sulfonic acid-based bifunctional periodic mesoporous organosilicas, possibly incorporating structures similar to 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid, have been synthesized and characterized. They have demonstrated efficient nanocatalytic activity for the synthesis of tetrahydrobenzo[b]pyrans (Norouzi et al., 2018).
Materials Science and Ligand Synthesis
- Trifluoromethylated pyrazoles, which are structurally similar to 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid, have been synthesized for use in materials science. For instance, metal complexes containing the 2-pyridyl pyrazolate ligand have been prepared, where the ligand's structure includes a trifluoromethyl group, demonstrating unique properties such as strong room-temperature phosphorescence in solution (Wu et al., 2003).
Propriétés
IUPAC Name |
[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BF3N2O2/c1-2-12-5(7(13)14)3-4(11-12)6(8,9)10/h3,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZOXIFXHVHNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1CC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)

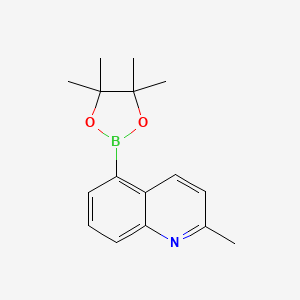

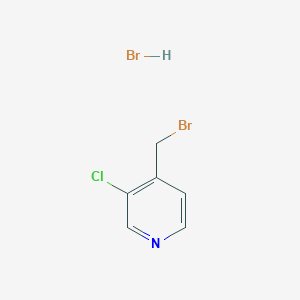
![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
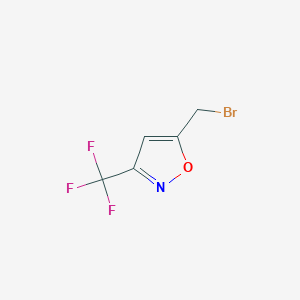
![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)

